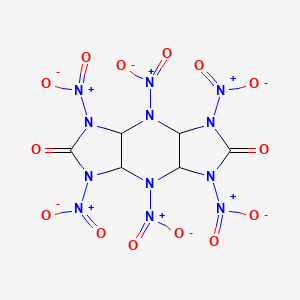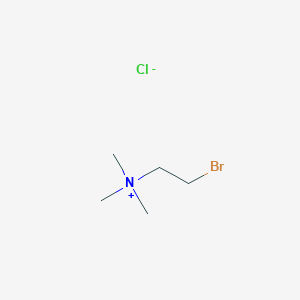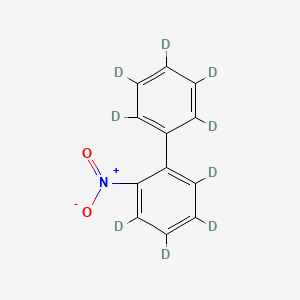
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile is a chemical compound known for its unique structure and properties It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile typically involves the reaction of appropriate quinoxaline derivatives with nitrating agents. One common method includes the nitration of 2,3-dihydroquinoxaline-6-carbonitrile using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives with hydroxyl or carboxyl groups.
Reduction: Aminoquinoxaline derivatives.
Substitution: Quinoxaline derivatives with different substituents replacing the nitro group.
Scientific Research Applications
2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 6-Cyano-7-nitroquinoxaline-2,3-dione
- 7-Nitro-2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile
Comparison: 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile is unique due to its specific functional groups and their positions on the quinoxaline ring. This uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the cyano group at the 6-position and the dioxo groups at the 2,3-positions make it a versatile intermediate for various chemical reactions and applications.
Properties
Molecular Formula |
C9H3N3O2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2,3-dioxoquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H3N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H |
InChI Key |
YQRYDWMTXCJVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)


![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


